Cas no 1622059-69-1 (methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate)
![methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate structure](https://www.kuujia.com/images/noimg.png)
methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
-
methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI81880-10mg |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | >97% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI81880-1mg |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI81880-1g |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | >97% | 1g |
$638.00 | 2024-04-20 | |
Apollo Scientific | OR311050-500mg |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | 500mg |
£220.00 | 2024-05-23 | ||
A2B Chem LLC | AI81880-5mg |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | >97% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI81880-500mg |
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
1622059-69-1 | >97% | 500mg |
$392.00 | 2024-04-20 |
methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Related Literature
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (CAS No. 1622059-69-1): A Comprehensive Overview
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate, a compound with the CAS number 1622059-69-1, has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, exhibits promising properties that make it a subject of intense study and potential application in various therapeutic areas.
The molecular formula of this compound can be broken down into its constituent parts, which include an acetamido group, a prop-2-enoate moiety, and a phenyl ring substituted with a 4-methylpiperazine group. The presence of these functional groups contributes to its unique chemical behavior and biological activity. Specifically, the acetamido group is known for its role in protein binding and drug solubility, while the prop-2-enoate moiety suggests potential for metabolic stability and bioavailability. The phenyl ring, further modified by the 4-methylpiperazine group, introduces additional pharmacophoric elements that can interact with biological targets.
In recent years, there has been a growing interest in compounds that incorporate piperazine derivatives due to their ability to modulate neurotransmitter systems. The 4-methylpiperazine moiety in Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is particularly noteworthy, as it has been shown to enhance binding affinity to certain receptors. This property makes the compound a valuable candidate for developing drugs that target central nervous system disorders.
One of the most compelling aspects of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is its potential application in the treatment of neurological and psychiatric conditions. Research has indicated that the compound may interact with serotonin and dopamine receptors, which are key targets in the management of depression, anxiety, and other CNS disorders. The combination of the acetamido and prop-2-enoate groups enhances its pharmacokinetic profile, allowing for better absorption and reduced metabolic degradation.
The synthesis of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves a multi-step process that requires precise control over reaction conditions. The introduction of the acetamido group typically involves an acetylation reaction, while the attachment of the phenyl ring with the 4-methylpiperazine substituent requires careful consideration to ensure regioselectivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
In terms of biological activity, preliminary studies have shown that Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate exhibits moderate affinity for serotonin reuptake transporters (SERTs) and dopamine transporters (DATs). This suggests that it may have an impact on neurotransmitter levels in the brain, potentially leading to therapeutic effects similar to those observed with existing psychotropic drugs. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.
The compound's potential also extends to its role as a building block in drug discovery. Its complex structure provides a scaffold for medicinal chemists to modify and enhance its properties. By altering specific functional groups or introducing new ones, researchers can generate derivatives with improved efficacy, selectivity, and safety profiles. This flexibility makes Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate a valuable asset in the development pipeline for new therapeutics.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-y l)phenyl]prop -2 -enoate. Ensuring compliance with regulatory standards and conducting thorough toxicological assessments are essential steps to guarantee both safety and efficacy. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies help streamline this process and accelerate the translation of laboratory findings into clinical applications.
The future prospects for Methyl 2-acetamido -3-[4-(4 -m ethyl piperazin -1 -y l )phen yl ]prop -2 -eno ate are promising. Ongoing studies aim to refine its synthetic pathways, explore new therapeutic indications, and evaluate its potential in preclinical models. As our understanding of neurological disorders continues to evolve, compounds like this one may play a crucial role in developing innovative treatments that address unmet medical needs.
1622059-69-1 (methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate) Related Products
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)



